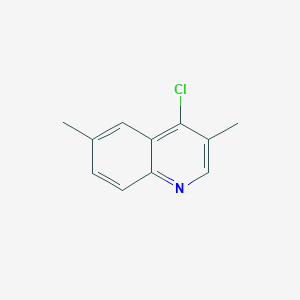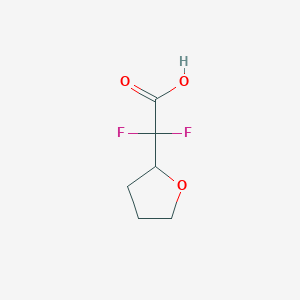
3a,4,7,7a-tetrahydro-2-Methyl-4,7-Epoxy-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3a,4,7,7a-tétrahydro-2-méthyl-4,7-époxy-1H-isoindole-1,3(2H)-dione est un composé organique qui appartient à la classe des isoindoles. Les isoindoles sont des composés hétérocycliques contenant un système cyclique fusionné avec de l’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3a,4,7,7a-tétrahydro-2-méthyl-4,7-époxy-1H-isoindole-1,3(2H)-dione implique généralement des réactions organiques en plusieurs étapes. Une méthode courante pourrait inclure :
Réaction de cyclisation : À partir d’un précurseur approprié, une réaction de cyclisation peut être induite pour former le noyau isoindole.
Méthylation : Le groupe méthyle peut être introduit par des réactions d’alkylation à l’aide d’agents méthylant tels que l’iodure de méthyle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin d’obtenir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
La 3a,4,7,7a-tétrahydro-2-méthyl-4,7-époxy-1H-isoindole-1,3(2H)-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés plus complexes.
Réduction : Les réactions de réduction peuvent ouvrir le cycle époxy ou réduire la dione en diols.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Peracides, peroxyde d’hydrogène.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Réactifs de substitution : Halogénures, réactifs organométalliques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut donner des dérivés d’isoindole plus oxydés, tandis que la réduction peut produire des diols ou d’autres formes réduites.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Utilisation potentielle dans l’étude des interactions enzymatiques en raison de sa structure unique.
Médecine : Étudié pour ses propriétés pharmacologiques potentielles.
Industrie : Utilisé dans la production de polymères, de résines et d’autres matériaux.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers, resins, and other materials.
Mécanisme D'action
Le mécanisme d’action de la 3a,4,7,7a-tétrahydro-2-méthyl-4,7-époxy-1H-isoindole-1,3(2H)-dione dépendrait de son application spécifique. Dans les systèmes biologiques, il pourrait interagir avec des enzymes ou des récepteurs, modifiant ainsi leur activité. Les groupes époxy et dione pourraient jouer un rôle crucial dans ces interactions en formant des liaisons covalentes ou en participant à des réactions redox.
Comparaison Avec Des Composés Similaires
Composés similaires
Isoindole : Le composé parent sans les groupes époxy et dione.
Phtalimide : Un composé apparenté avec des caractéristiques structurales similaires.
Naphtalimide : Un autre composé apparenté avec un système cyclique fusionné.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
2-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C9H9NO3/c1-10-8(11)6-4-2-3-5(13-4)7(6)9(10)12/h2-7H,1H3 |
Clé InChI |
UFLZCUBVWZZTQZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2C3C=CC(C2C1=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12122340.png)

![Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B12122349.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)





![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)
